molecular formula C7H8N2OS B12929558 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one CAS No. 20620-10-4

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one

Cat. No.: B12929558
CAS No.: 20620-10-4
M. Wt: 168.22 g/mol
InChI Key: ZGZCSNRCXIWDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Mechanism of Action

The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

When compared to other similar compounds, 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure. Similar compounds include other members of the imidazo[2,1-b][1,3]thiazine family, such as benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share some structural similarities but may exhibit different biological activities and applications .

Biological Activity

7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound known for its unique bicyclic structure that integrates imidazole and thiazine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-mycobacterial agent. The molecular formula of this compound is C7H8N2OSC_7H_8N_2OS with a molecular weight of approximately 168.22 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-mycobacterial Activity : Its structural similarities with other biologically active compounds hint at its use in drug development against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : Some derivatives of imidazo-thiazine compounds have been reported to exhibit anti-inflammatory properties, indicating a broader therapeutic potential .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind to enzymes or receptors involved in microbial metabolism and pathogenesis . This interaction is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameStructure TypeBiological ActivityNotable Features
Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazineImidazo-thiazineAntimicrobialContains a keto group enhancing reactivity
2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-iumImidazo-thiazineAnti-inflammatoryQuaternary ammonium structure
4-(Substituted phenyl)-imidazo[2,1-b]thiazoleImidazo-thiazoleAnticancerModifications on phenyl ring improve activity

This table illustrates the diversity in biological activities among imidazo-thiazine derivatives while highlighting the unique features that differentiate them from this compound .

Case Studies

Several studies have focused on the synthesis and biological evaluation of imidazo-thiazine derivatives:

  • Antitubercular Activity : A study evaluated various synthesized compounds for their activity against Mycobacterium tuberculosis. Compounds with specific substituents showed potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125μg/mL3.125\mu g/mL. This suggests that modifications in the chemical structure can significantly enhance efficacy against tuberculosis .
  • Cytotoxicity Studies : In cytotoxicity assessments against normal cell lines, certain active antitubercular compounds exhibited low toxicity levels. This finding is critical for developing safe therapeutic agents .
  • Anti-inflammatory Activity : Research involving the carrageenan-induced paw edema model in rats demonstrated that some synthesized imidazo[2,1-b][1,3]thiazines exhibited significant anti-exudative effects. The results indicated a dose-dependent reduction in inflammation .

Properties

CAS No.

20620-10-4

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3

InChI Key

ZGZCSNRCXIWDDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCN=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.